(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane

Medicinal Chemistry Chiral Resolution Stereoselective Synthesis

Choose (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane for synthesis projects requiring precise stereochemistry. The (1S,6R) configuration is essential for biological target engagement; using the racemate or enantiomer can abolish activity. Its orthogonal Boc protection at N3 allows selective N7 derivatization, ideal for constructing diazabicyclooctane cores of β-lactamase inhibitors such as nacubactam, or for assembling PROTACs with conformationally constrained linkers. Available in high purity (≥98%) from multiple suppliers. Order now to accelerate your discovery program.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 1417789-49-1
Cat. No. B111864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane
CAS1417789-49-1
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C(C1)CN2
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
InChIKeyTUIAJQPTVCSWOB-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane (CAS 1417789-49-1): Stereochemically Defined Bridged Bicyclic Building Block for Precision Medicinal Chemistry


(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane (CAS 1417789-49-1), also designated as tert-butyl (1S,6R)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate, is a chiral, bridged bicyclic diamine featuring a rigid [4.2.0] framework with nitrogen atoms at the 3- and 7-positions [1]. The tert-butyloxycarbonyl (Boc) group at N3 serves as an orthogonal protecting group, enabling selective N7 functionalization during multi-step synthesis. The defined (1S,6R) stereochemistry imparts a precise three-dimensional orientation that is critical for applications requiring stereochemical fidelity, including asymmetric catalysis and the construction of stereochemically complex bioactive molecules such as kinase inhibitors and β-lactamase inhibitor intermediates [2][3].

Why Generic (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane Substitution with Enantiomeric or Racemic Mixtures Fails in Drug Discovery


The (1S,6R) stereochemical configuration of 3-Boc-3,7-diazabicyclo[4.2.0]octane is not a trivial attribute; it is a functional determinant of biological target engagement and synthetic outcome. Substituting this single, defined stereoisomer with its enantiomer (1R,6S) or a cis-racemic mixture (rel-(1R,6S)-3-Boc) can lead to significantly altered or completely abolished biological activity, as the three-dimensional presentation of the bicyclic scaffold to a chiral biological target (e.g., an enzyme active site or receptor) is critically dependent on absolute configuration [1]. Furthermore, the use of a racemate in a multi-step asymmetric synthesis can compromise diastereomeric purity in subsequent steps, leading to complex purification challenges and reduced overall yield of the final active pharmaceutical ingredient (API). This compound's value is directly tied to its precise, singular stereochemistry, and any deviation represents a distinct chemical entity with a different, and often inferior, risk profile for both discovery and process chemistry applications [2].

Quantitative Differentiation Evidence for (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane (1417789-49-1) vs. Key Analogues and Alternative Scaffolds


Absolute Stereochemical Configuration: (1S,6R) vs. (1R,6S) Enantiomer for Target Engagement

The compound's specific (1S,6R) stereochemistry is a critical differentiator. In the context of developing diazabicyclooctane-derived β-lactamase inhibitors, the Meiji Seika patent (US8772490B2) explicitly teaches that high optical purity of the bicyclic core is essential for achieving potent antimicrobial activity in the final drug substance [1]. While the patent does not provide a direct IC50 comparison for this exact Boc-protected intermediate, it establishes that the downstream biological effect is directly contingent upon the (2S,5R) configuration of the final active moiety, which is derived from this specific (1S,6R) building block. Use of the opposite enantiomer, (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane (CAS 1417789-72-0), would lead to the incorrect absolute stereochemistry in the final product, rendering it inactive or significantly less potent .

Medicinal Chemistry Chiral Resolution Stereoselective Synthesis

Boc Protecting Group Positional Isomerism: N3-Boc vs. N7-Boc for Orthogonal Synthetic Strategies

The compound is specifically N3-Boc protected. Its regioisomer, 7-Boc-3,7-diazabicyclo[4.2.0]octane (CAS 1251020-47-9), is a distinct chemical entity with a different molecular structure and reactivity profile . The (1S,6R)-3-Boc derivative offers a unique synthetic advantage: the Boc group is on the less sterically hindered secondary amine of the 7-membered ring, leaving the more nucleophilic secondary amine of the 4-membered ring (N7) free for selective functionalization. This is in contrast to the N7-Boc isomer, which would protect the more reactive site, potentially leading to different reaction outcomes and lower yields if a specific functionalization sequence is required [1]. This orthogonal reactivity is crucial for building complex molecules like PROTACs or multi-functional kinase inhibitors where precise, stepwise installation of different functional groups is mandatory.

Process Chemistry Orthogonal Protection Solid-Phase Synthesis

Scaffold Conformational Rigidity: 3,7-Diazabicyclo[4.2.0]octane vs. 2,6-Diazaspiro[3.3]heptane as Piperazine Bioisosteres

The 3,7-diazabicyclo[4.2.0]octane scaffold offers a distinct conformational profile compared to the 2,6-diazaspiro[3.3]heptane scaffold, both of which are used as piperazine bioisosteres. A key quantitative differentiator is lipophilicity, a crucial parameter for CNS drug design. Studies on 2,6-diazaspiro[3.3]heptanes show that they consistently reduce lipophilicity (ΔlogD7.4) relative to a piperazine parent, often by approximately -0.7 to -1.0 log units [1]. In contrast, the 3,7-diazabicyclo[4.2.0]octane system is expected to be more lipophilic due to its larger hydrocarbon framework and fused ring structure, which lacks the polar 'spiro' junction. While direct logD data for this exact compound is not publicly available, its calculated properties (cLogP ~0.5-1.5) and those of related 2,5-diazabicyclo[4.2.0]octanes (ACD/LogD7.4 = -3.31 for the parent amine) [2] support this class-level inference. This difference allows medicinal chemists to fine-tune physicochemical properties; the diazabicyclooctane provides a different vector and lipophilicity range for optimizing target binding and ADME properties.

Medicinal Chemistry Bioisostere Conformational Analysis

Antiviral Activity: Diazabicyclooctane Core vs. Diazabicyclononane Core in Maraviroc Analogues

A direct head-to-head comparison was conducted on diazabicyclo analogues of the CCR5 antagonist maraviroc, where the original azabicyclooctane moiety was replaced by either a diazabicyclooctane or a diazabicyclononane [1]. In a viral neutralization assay against a panel of six pseudoviruses, the diazabicyclooctane derivative demonstrated significant retention of infectivity reduction power, whereas the diazabicyclononane analogue was markedly less effective. This study provides quantitative evidence that the specific ring size and conformational properties of the [4.2.0] bicyclic system are critical for maintaining antiviral potency when compared to a larger ring homolog. The (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane serves as the direct chiral intermediate for constructing the bioactive diazabicyclooctane core evaluated in this study.

Antiviral CCR5 Antagonist Scaffold Hopping

nAChR Subtype Selectivity: Predictive QSAR Models for hα4β2 vs. hα3β4 Agonism

Quantitative structure-activity relationship (QSAR) studies using CoMFA and CoMSIA on a series of diazabicyclo[4.2.0]octane derivatives have generated robust predictive models for agonist activity at nicotinic acetylcholine receptor (nAChR) subtypes [1]. The best CoMSIA models showed excellent predictive ability with cross-validated q² values of 0.926 (for hα4β2) and 0.945 (for hα3β4), and non-cross-validated r² values of 0.983 and 0.988, respectively. Critically, the QSAR contour maps from this study pinpoint the specific steric and electrostatic fields around the diazabicyclo[4.2.0]octane scaffold that drive selectivity between the therapeutically desirable hα4β2 subtype (associated with analgesia) and the undesirable hα3β4 subtype (associated with side effects) [2]. This class-level evidence provides a rational, data-driven framework for designing subtype-selective nAChR agonists using this scaffold, a capability not offered by simpler, acyclic diamines or other bicyclic systems.

CNS Drug Discovery Nicotinic Acetylcholine Receptors QSAR

Synthetic Yield and Optical Purity: Process Reproducibility for β-Lactamase Inhibitor Intermediates

The industrial relevance of this compound is underscored by its role as a key intermediate in the synthesis of diazabicyclooctane-based β-lactamase inhibitors, as detailed in patents by Meiji Seika and Hoffmann-La Roche [1][2]. The patent US8772490B2 explicitly claims a process using a related chiral intermediate that enables high yield, easy crystallization, and excellent optical purity of the final derivative. This is a direct, quantifiable advantage over alternative synthetic routes or intermediates that may suffer from lower yields, require expensive chiral chromatography, or result in lower enantiomeric excess (ee). The specific (1S,6R) stereochemistry is critical for achieving the required (2S,5R) configuration in the final, biologically active β-lactamase inhibitor. Procuring this defined intermediate ensures alignment with patented, scalable manufacturing processes for this important class of antibacterial agents.

Process R&D β-Lactamase Inhibitors Antibacterial

Precision Application Scenarios for (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane (CAS 1417789-49-1)


Asymmetric Synthesis of Next-Generation β-Lactamase Inhibitors

This compound is the ideal starting material for constructing the (2S,5R)-diazabicyclooctane core found in novel β-lactamase inhibitors such as nacubactam and zidebactam. Its defined (1S,6R) stereochemistry ensures the correct absolute configuration in the final drug substance, a critical requirement for potent inhibition of serine β-lactamases (e.g., KPC, OXA, and ESBLs). Use of this intermediate aligns with patented, high-yielding industrial processes, facilitating seamless scale-up from medicinal chemistry discovery to process R&D and eventual GMP manufacturing [1][2].

Medicinal Chemistry: Design of Subtype-Selective CNS Nicotinic Agonists

For projects targeting the neuronal nicotinic acetylcholine receptor (nAChR), specifically the hα4β2 subtype for pain and cognitive disorders, this scaffold provides a validated starting point. The published QSAR models (q²>0.92) allow for the rational design of new analogues with predictable potency and, more importantly, predictable selectivity over the hα3β4 subtype, which is linked to undesirable side effects. This data-driven approach accelerates the design-make-test-analyze cycle by focusing synthetic efforts on the most promising chemical space [3].

Chemical Biology: Construction of Stereochemically Defined PROTAC Linkers and Ligands

The orthogonal protection offered by the N3-Boc group makes this compound a versatile building block for assembling complex bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). The free N7 amine can be used to attach a linker or E3 ligase ligand, while the Boc-protected N3 can be deprotected and functionalized with a target protein-binding warhead. The rigid, chiral bicyclic framework imparts conformational constraint to the linker region, a strategy known to enhance the stability and cellular permeability of PROTACs and improve the kinetics of ternary complex formation.

Antiviral Drug Discovery: Scaffold Hopping for CCR5 Antagonists

Researchers working on HIV entry inhibitors can leverage this compound as a core scaffold for developing new maraviroc analogues. Direct comparative data shows that the diazabicyclooctane core maintains significant antiviral activity, whereas a diazabicyclononane core leads to a loss of potency. This provides a clear rationale for selecting this specific [4.2.0] scaffold over other bicyclic diamines when optimizing a CCR5 antagonist series, helping to focus resources on a proven, active chemical framework [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.